rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one
CAS No.: 1821753-80-3
Cat. No.: VC6623853
Molecular Formula: C10H16O
Molecular Weight: 152.237
* For research use only. Not for human or veterinary use.
![rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one - 1821753-80-3](/images/structure/VC6623853.png)
Specification
CAS No. | 1821753-80-3 |
---|---|
Molecular Formula | C10H16O |
Molecular Weight | 152.237 |
IUPAC Name | (1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one |
Standard InChI | InChI=1S/C10H16O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Standard InChI Key | UCKQUWDHMIIOJY-JGVFFNPUSA-N |
SMILES | CC1(C2CCCCC2C1=O)C |
Introduction
Chemical Structure and Stereochemistry
The molecular framework of rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one consists of a bicyclo[4.2.0]octane system—a fused bicyclic structure comprising a six-membered ring fused to a four-membered ring. The ketone at position 7 introduces a reactive electrophilic site, while the 8,8-dimethyl groups impart steric hindrance and influence the compound’s conformational stability . The relative configuration ("rel") specifies the stereochemistry at positions 1 and 6 as R and S, respectively, though absolute configuration data for this compound remains unreported in the literature.
Structural Comparison with Analogous Compounds
The parent structure, bicyclo[4.2.0]octan-7-one (C₈H₁₂O), has a molecular weight of 124.18 g/mol and serves as a reference for understanding substituted derivatives . Substitution at the 8-position significantly alters physicochemical properties. For example:
The dimethyl variant’s calculated molecular weight (152.23 g/mol) reflects the addition of two methyl groups compared to the parent compound. These groups enhance hydrophobicity, as evidenced by the increased LogP value (estimated at ~2.5 vs. 1.77 for the parent ).
Synthesis and Manufacturing
Ring-Closing Metathesis
The bicyclo[4.2.0]octane framework could be constructed via ring-closing metathesis (RCM) of diene precursors. For instance, a norbornene-derived diene might undergo RCM using Grubbs catalysts to form the bicyclic skeleton, followed by oxidation to introduce the ketone .
Friedel-Crafts Acylation
Introducing methyl groups at the 8-position may involve Friedel-Crafts alkylation of a preformed bicyclo[4.2.0]octan-7-one intermediate. Using methyl chloride or a methylating agent in the presence of a Lewis acid (e.g., AlCl₃) could yield the dimethyl derivative .
Stereochemical Control
Physicochemical Properties
While experimental data for the target compound is scarce, extrapolations from structural analogs provide insights:
Thermodynamic Properties
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Boiling Point: Estimated at 240–260°C based on comparisons with bicyclo[4.2.0]octan-7-one (b.p. ~215°C ) and the increased molecular weight.
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Melting Point: Likely below 100°C due to the flexible bicyclic framework and lack of strong intermolecular forces.
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Solubility: Limited water solubility (<1 mg/mL) predicted due to high LogP; soluble in organic solvents like dichloromethane and ethyl acetate.
Spectroscopic Characteristics
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IR Spectroscopy: A strong carbonyl stretch near 1700 cm⁻¹ would confirm the ketone group.
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NMR: The ¹H NMR spectrum would show signals for the methyl groups (δ ~1.2 ppm) and bridgehead protons (δ ~2.5–3.0 ppm), while the ¹³C NMR would exhibit a carbonyl carbon at δ ~210 ppm .
Applications and Research Findings
Organic Synthesis
Bicyclic ketones like rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one serve as building blocks for complex natural products. For example, the ketone group can undergo nucleophilic additions or reductions to form alcohols, which are valuable intermediates in terpene synthesis .
Pharmaceutical Research
While no direct studies link this compound to drug development, structurally similar bicyclic ketones have shown bioactivity. For instance, analogs with halogen substituents exhibit antimicrobial properties, suggesting potential for structure-activity relationship (SAR) studies .
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